

# Application Note: Isolating Excitatory Currents in Patch-Clamp Electrophysiology Using Picrotoxin

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## Compound of Interest

Compound Name: *Picrotin*

Cat. No.: *B1677797*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

In neuroscience research, particularly in the study of synaptic transmission and plasticity, the ability to isolate and analyze specific synaptic currents is paramount. Excitatory postsynaptic currents (EPSCs) are fundamental to understanding neuronal activation, network dynamics, and the mechanisms of action of novel therapeutics. However, in most neuronal circuits, fast excitatory glutamatergic transmission is accompanied by fast inhibitory transmission mediated by  $\gamma$ -aminobutyric acid (GABA). To accurately study EPSCs, it is crucial to block these inhibitory currents. Picrotoxin, a non-competitive antagonist of GABA-A receptors, is a widely used and effective tool for this purpose.<sup>[1][2]</sup> This application note provides a detailed protocol for using picrotoxin to isolate excitatory currents in whole-cell patch-clamp recordings.

Picrotoxin acts as a channel blocker for the GABA-A receptor-associated chloride ionophore.<sup>[1]</sup> <sup>[2]</sup> By preventing the influx of chloride ions upon GABA binding, picrotoxin effectively eliminates the fast inhibitory postsynaptic currents (IPSCs) that can contaminate EPSC recordings. This allows for the precise measurement of excitatory currents mediated by glutamate receptors, such as AMPA and NMDA receptors.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of picrotoxin and other pharmacological agents in isolating excitatory currents.

Table 1: Picrotoxin Concentration and Effects

Parameter	Value	Reference
Typical Working Concentration	50 - 100 $\mu$ M	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IC50 for GABA-A Receptors	~2.2 - 3.3 $\mu$ M (in the presence of GABA)	<a href="#">[8]</a>
Mechanism of Action	Non-competitive antagonist (channel blocker) of GABA-A receptors	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Effect	Blocks GABA-A mediated inhibitory postsynaptic currents (IPSCs)	<a href="#">[3]</a>

Table 2: Pharmacological Agents for Isolating Excitatory Current Components

Agent	Target Receptor	Typical Concentration	Effect	Reference
APV (AP5)	NMDA Receptor Antagonist	50 $\mu$ M	Blocks NMDA receptor-mediated currents	<a href="#">[4]</a> <a href="#">[10]</a>
CNQX	AMPA/Kainate Receptor Antagonist	10 $\mu$ M	Blocks AMPA and kainate receptor-mediated currents	<a href="#">[5]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Ifenprodil	NR2B Subunit (NMDA) Antagonist	3 $\mu$ M	Specifically blocks NMDA receptors containing the NR2B subunit	<a href="#">[4]</a>

## Experimental Protocols

This section provides a detailed methodology for a whole-cell patch-clamp experiment designed to isolate and record excitatory postsynaptic currents (EPSCs) using picrotoxin.

## Preparation of Solutions

Artificial Cerebrospinal Fluid (aCSF) (in mM):

- 126 NaCl
- 3 KCl
- 2 MgSO<sub>4</sub>
- 2 CaCl<sub>2</sub>
- 1.25 NaH<sub>2</sub>PO<sub>4</sub>

- 26.4 NaHCO<sub>3</sub>
- 10 Glucose
- Continuously bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.[\[12\]](#)

Intracellular Solution (for Voltage-Clamp, in mM):

- 130 Cs-Methanesulfonate
- 10 HEPES
- 10 BAPTA
- 4 Mg-ATP
- 0.4 Na-GTP
- 5 QX-314
- Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~280-290 mOsm.[\[3\]](#)

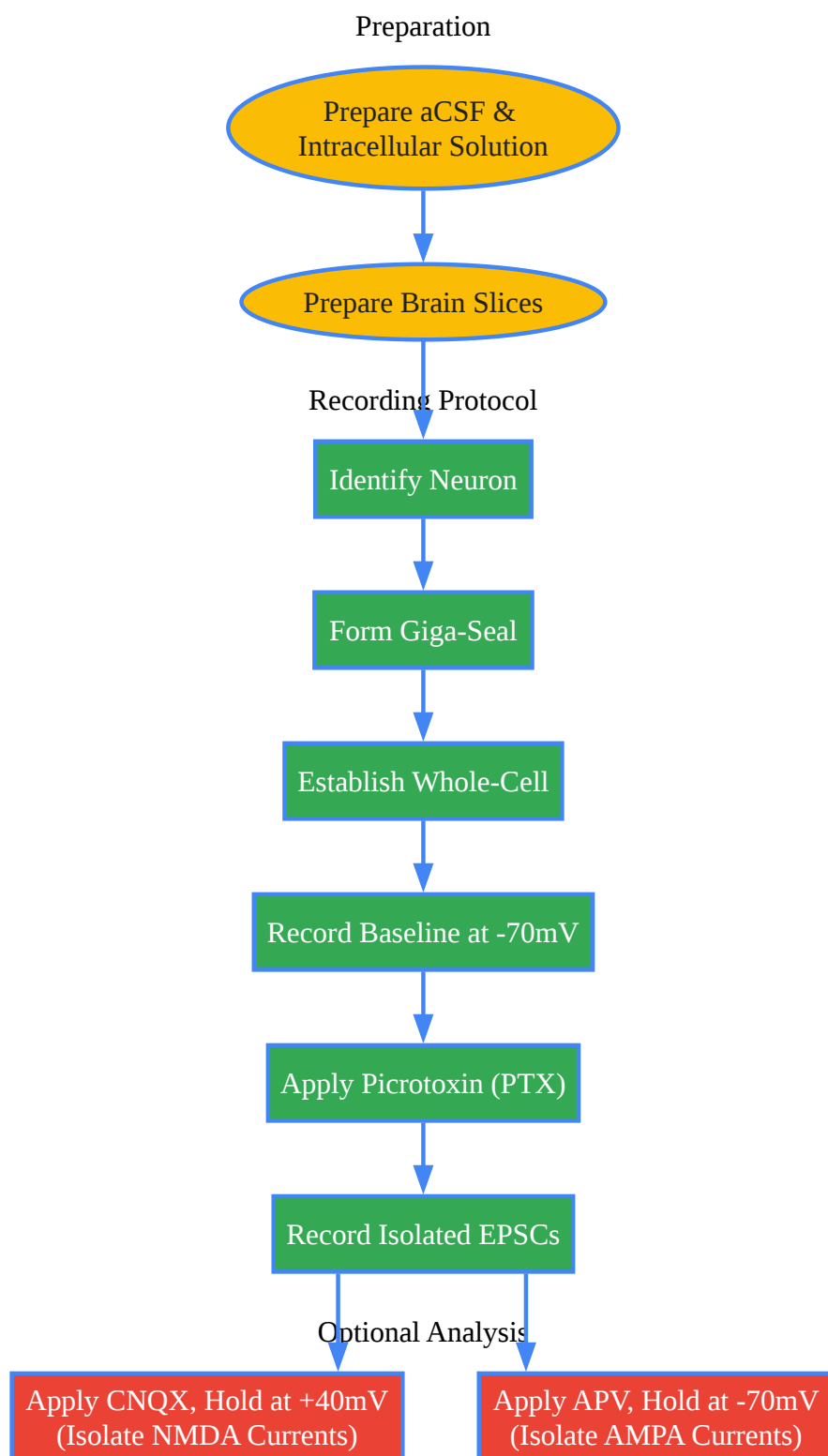
## Whole-Cell Patch-Clamp Recording Protocol

- **Slice Preparation:** Prepare acute brain slices (e.g., hippocampus, cortex) from the animal model of choice according to standard laboratory procedures. Maintain slices in a holding chamber with oxygenated aCSF.
- **Transfer to Recording Chamber:** Place a single slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.
- **Cell Visualization:** Identify a target neuron for recording using differential interference contrast (DIC) microscopy.
- **Pipette Positioning:** Approach the selected neuron with a glass micropipette (3-6 MΩ resistance) filled with the intracellular solution.
- **Gigaohm Seal Formation:** Apply gentle positive pressure to the pipette as it approaches the cell. Once the pipette touches the cell membrane, release the positive pressure and apply

gentle negative pressure to form a high-resistance (gigaohm) seal.

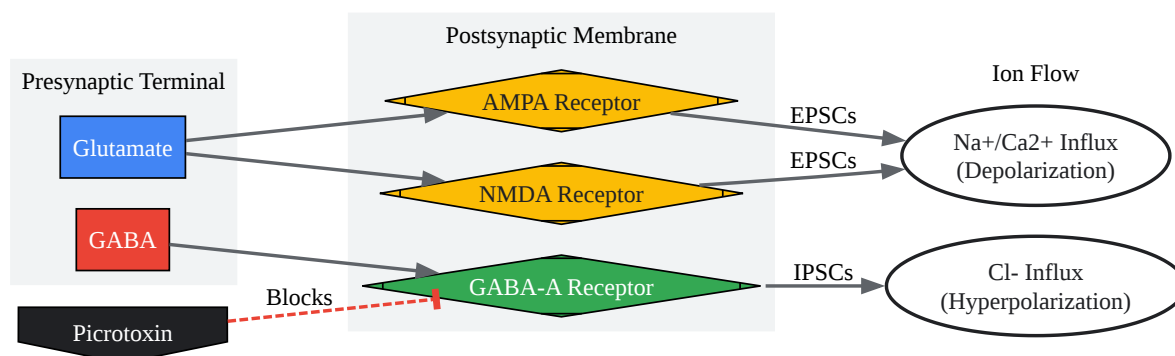
- Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of strong negative pressure to rupture the cell membrane and establish the whole-cell configuration. [\[13\]](#)
- Recording Baseline: Switch the amplifier to voltage-clamp mode and hold the cell at -70 mV to record baseline synaptic activity. [\[11\]](#)[\[12\]](#)[\[14\]](#) This holding potential is near the reversal potential for chloride, minimizing the contribution of any remaining IPSCs.
- Application of Picrotoxin: Perfuse the slice with aCSF containing picrotoxin (e.g., 100  $\mu$ M) to block GABA-A receptor-mediated inhibitory currents. [\[3\]](#) Allow sufficient time for the drug to equilibrate in the tissue.
- Recording of Excitatory Currents: Once the inhibitory currents are blocked, the remaining spontaneous or evoked currents will be predominantly excitatory postsynaptic currents (EPSCs).
- (Optional) Isolation of AMPA and NMDA Currents:
  - To isolate NMDA receptor-mediated currents, apply the AMPA receptor antagonist CNQX (10  $\mu$ M) in the continued presence of picrotoxin and change the holding potential to +40 mV to relieve the magnesium block of the NMDA receptor. [\[4\]](#)
  - To isolate AMPA receptor-mediated currents, apply the NMDA receptor antagonist APV (50  $\mu$ M) while maintaining the holding potential at -70 mV. [\[4\]](#)[\[10\]](#)

## Diagrams



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Caption: Experimental workflow for isolating excitatory currents.



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Caption: Picrotoxin's role in isolating excitatory signaling.

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